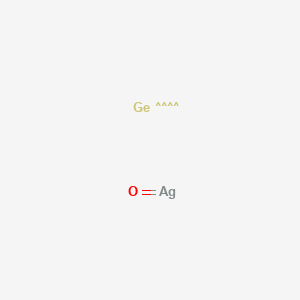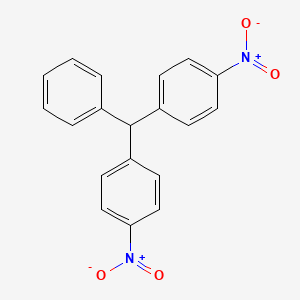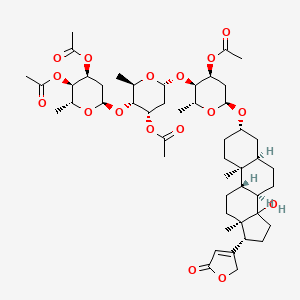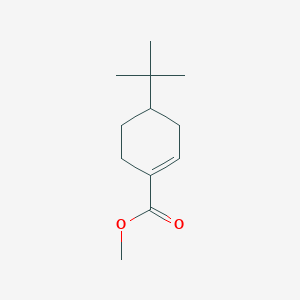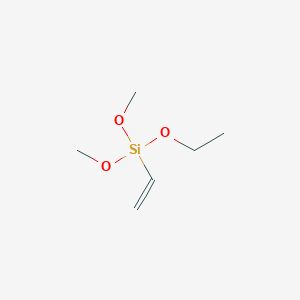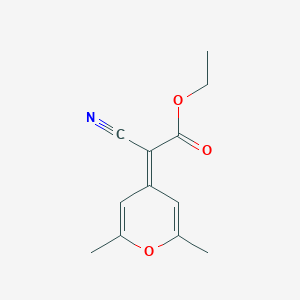
Gadolinium--nickel (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium–nickel (1/1) is a compound formed by the combination of gadolinium and nickel in equal proportions. Gadolinium is a rare-earth element known for its high neutron absorption cross-section, while nickel is a transition metal known for its corrosion resistance and magnetic properties. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gadolinium–nickel (1/1) can be synthesized through various methods, including solid-state reactions and electrodeposition. In solid-state reactions, gadolinium and nickel powders are mixed in stoichiometric amounts and heated at high temperatures to form the compound. The reaction typically occurs in an inert atmosphere to prevent oxidation.
Electrodeposition is another method used to prepare gadolinium–nickel (1/1). This involves the deposition of gadolinium and nickel ions onto a substrate from an electrolyte solution. The process is carried out under controlled conditions of temperature, current density, and electrolyte composition to achieve the desired stoichiometry and properties .
Industrial Production Methods
In industrial settings, gadolinium–nickel (1/1) is often produced using high-temperature alloying techniques. The elements are melted together in a furnace under an inert or reducing atmosphere to prevent oxidation. The molten alloy is then cast into ingots or other desired shapes. This method allows for the production of large quantities of the compound with consistent properties.
Analyse Chemischer Reaktionen
Types of Reactions
Gadolinium–nickel (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Gadolinium–nickel (1/1) can react with oxygen to form oxides of gadolinium and nickel. This reaction is typically slow at room temperature but can be accelerated at higher temperatures.
Reduction: The compound can be reduced by hydrogen or other reducing agents to form the metallic elements.
Substitution: Gadolinium–nickel (1/1) can undergo substitution reactions with other metals or ligands, leading to the formation of new compounds with different properties
Common Reagents and Conditions
Common reagents used in the reactions of gadolinium–nickel (1/1) include oxygen, hydrogen, and various metal salts. The reactions are typically carried out under controlled conditions of temperature and pressure to achieve the desired products.
Major Products Formed
The major products formed from the reactions of gadolinium–nickel (1/1) include gadolinium oxide, nickel oxide, and various substituted compounds. These products have different properties and applications depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Gadolinium–nickel (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Neutron Absorption: Gadolinium’s high neutron absorption cross-section makes gadolinium–nickel (1/1) valuable in neutron shielding and control applications in nuclear reactors
Magnetic Materials: The compound’s magnetic properties make it useful in the development of magnetic materials for data storage, sensors, and other electronic devices
Biomedical Imaging: Gadolinium-based compounds are used as contrast agents in magnetic resonance imaging (MRI).
Wirkmechanismus
The mechanism of action of gadolinium–nickel (1/1) depends on its application. In neutron absorption, gadolinium atoms capture neutrons, preventing them from causing further reactions. In magnetic applications, the compound’s magnetic properties arise from the alignment of electron spins in gadolinium and nickel atoms. In biomedical imaging, gadolinium enhances the contrast of MRI images by altering the relaxation times of hydrogen nuclei in tissues .
Vergleich Mit ähnlichen Verbindungen
Gadolinium–nickel (1/1) can be compared with other gadolinium-based and nickel-based compounds to highlight its uniqueness. Similar compounds include:
Gadolinium–cobalt (1/1): Similar to gadolinium–nickel (1/1), this compound has magnetic properties but may differ in terms of corrosion resistance and neutron absorption capacity.
Nickel–chromium alloys: These alloys are known for their corrosion resistance and mechanical properties but lack the high neutron absorption capacity of gadolinium–nickel (1/1).
Gadolinium oxides: These compounds are primarily used for neutron absorption but do not have the same magnetic properties as gadolinium–nickel (1/1)
Eigenschaften
CAS-Nummer |
12024-73-6 |
|---|---|
Molekularformel |
GdNi |
Molekulargewicht |
215.9 g/mol |
IUPAC-Name |
gadolinium;nickel |
InChI |
InChI=1S/Gd.Ni |
InChI-Schlüssel |
CVLNPENSSAFKOZ-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


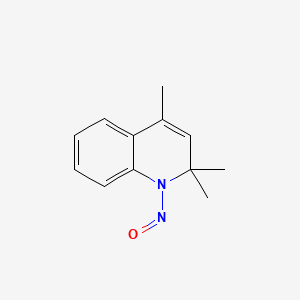

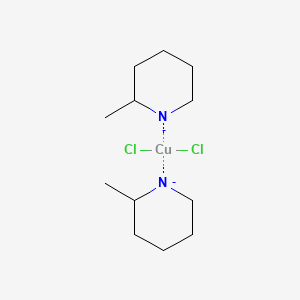
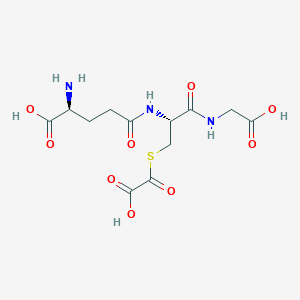
![Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-](/img/structure/B14711572.png)
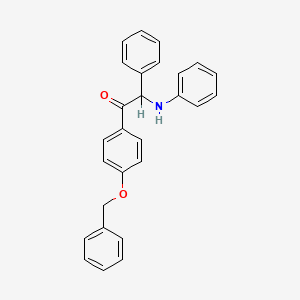
![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)
